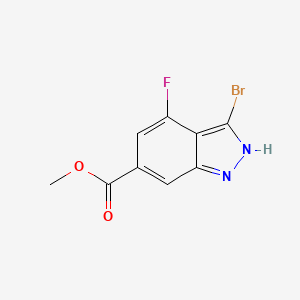

Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate

Descripción general

Descripción

Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 3 is highly susceptible to nucleophilic substitution due to its electron-withdrawing neighbors (fluorine at position 4 and the indazole ring). Common reactions include:

a. Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids replaces the bromine atom with diverse substituents. For example:

-

Reagents : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

-

Conditions : 80–100°C, 12–24 hours

-

Product : 3-Aryl/heteroaryl-4-fluoro-1H-indazole-6-carboxylate derivatives .

b. Buchwald-Hartwig Amination

Bromo substitution with amines yields amino-indazole derivatives:

-

Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃

-

Conditions : Toluene, 110°C, 18 hours

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:

-

Reagents : NaOH (aqueous), HCl (for neutralization)

-

Conditions : Reflux in ethanol/water (1:1), 6–8 hours

Reduction of the Carboxylate Group

The ester can be reduced to a primary alcohol:

-

Reagents : LiAlH₄ or DIBAL-H

-

Conditions : Dry THF, 0°C to room temperature

Halogen Exchange Reactions

The iodine atom in structurally similar compounds (e.g., methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate) undergoes iodination/bromination swaps, suggesting analogous reactivity for the bromo group:

-

Reagents : CuI, KI, DMF

-

Conditions : 120°C, 24 hours

-

Product : 3-Iodo-4-fluoro-1H-indazole-6-carboxylate (hypothetical pathway).

Electrophilic Aromatic Substitution

The electron-deficient indazole ring facilitates substitution at position 5 (meta to fluorine):

-

Reagents : HNO₃/H₂SO₄ (nitration)

-

Conditions : 0–5°C, 2 hours

-

Product : 5-Nitro-3-bromo-4-fluoro-1H-indazole-6-carboxylate .

Cyclization Reactions

Under basic conditions, the ester group participates in cyclization to form fused heterocycles:

Degradation Under Acidic Conditions

Prolonged exposure to strong acids (e.g., H₂SO₄) leads to demethylation of the ester:

Photodegradation

UV light induces debromination, forming:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate is primarily recognized for its role in drug development. Its structural features enable it to interact with various biological targets, making it a candidate for pharmaceutical applications.

Key Applications:

- Anticancer Agents: Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that they can inhibit cell growth in various neoplastic cell lines, suggesting their potential as therapeutic agents against cancer.

- Antihypertensive and Antidepressant Properties: The compound has also been investigated for its effects on hypertension and mood disorders, contributing to its classification as a versatile pharmacological agent .

- Anti-inflammatory Effects: Preliminary studies suggest that it may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Biological Research

In biological research, this compound serves as a biochemical probe to study various cellular processes.

Key Findings:

- Biochemical Pathways: The compound has been shown to influence several biochemical pathways, particularly those involved in cell signaling and metabolism. This makes it valuable for understanding disease mechanisms at the molecular level .

- Enzyme Interactions: It interacts with specific enzymes and proteins, impacting biochemical reactions critical for cellular functions. This interaction profile highlights its potential as a tool for studying enzyme kinetics and inhibition.

Materials Science

The unique chemical structure of this compound allows it to be utilized in materials science.

Applications:

- Synthesis of Advanced Materials: The compound can be used as a building block in the synthesis of novel materials with unique properties. Its ability to form various derivatives enhances its utility in creating functional materials for electronics and nanotechnology .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, antihypertensive, antidepressant | Inhibits cell growth in neoplastic cell lines |

| Biological Research | Biochemical probe for cellular processes | Influences cell signaling and metabolism |

| Materials Science | Synthesis of advanced materials | Useful in creating functional materials |

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound revealed that it significantly inhibited the proliferation of several cancer cell lines. The mechanism involved the induction of apoptosis and disruption of cell cycle progression, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its anti-inflammatory effects using an animal model of inflammation. Results indicated a marked reduction in inflammatory markers, suggesting that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Mecanismo De Acción

The mechanism of action of methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins by modulating its lipophilicity and electronic properties . The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has similar structural features and is studied for its biological activity.

3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Another indazole derivative with potential medicinal applications.

Uniqueness

Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate is a notable compound within the indazole class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have been implicated in various medicinal applications, such as:

- Anticancer agents

- Antihypertensive drugs

- Antidepressants

- Anti-inflammatory and antibacterial agents .

The presence of bromine and fluorine in this compound enhances its biological activity by influencing its interaction with biological targets.

Target Interactions

This compound interacts with specific molecular targets, leading to alterations in enzyme activity and cellular functions. The compound's mechanism involves:

- Binding to enzymes or receptors , which modifies their activity.

- Influencing biochemical pathways , resulting in various biological effects such as inhibition of cell growth in neoplastic cell lines .

Biochemical Pathways

Research indicates that indazole derivatives can affect multiple biochemical pathways, including:

- Cell signaling pathways

- Gene expression regulation

- Cellular metabolism .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives. For instance:

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Effective in mouse models of colon cancer |

| 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4, 1.1, 0.4 | Strong enzymatic inhibition |

These findings suggest that this compound may possess similar antitumor properties.

Inhibition Studies

In a broader context, several indazole derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 83 | MM1.S (Multiple Myeloma) | 0.64 | Antiproliferative |

| 82a | KMS-12 BM (Multiple Myeloma) | 1.4 | Moderate cellular potency |

These results indicate the potential for developing therapeutic agents based on this compound.

Clinical Applications

Clinical evaluations have demonstrated the efficacy of indazole derivatives in treating various cancers. For example, compounds targeting c-MET kinase have shown significant promise in inhibiting tumor growth and improving patient outcomes .

Pharmacological Evaluation

Pharmacological studies have assessed the safety and tolerability of these compounds in clinical settings. For instance, certain derivatives were well tolerated at doses up to 400 mg twice daily while exhibiting antitumor activity against specific cancer types .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate with high purity?

- Methodological Answer: Synthesis typically involves halogenation and esterification steps. Key parameters include:

- Temperature control : Halogenation (e.g., bromination) requires low temperatures (0–5°C) to minimize side reactions like over-halogenation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., dichloromethane) improve recrystallization yields .

- Catalysts : Use of Lewis acids (e.g., FeCl₃) for regioselective bromination at the 3-position of the indazole ring .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) are standard for isolating the esterified product .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer: Structural confirmation employs:

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves the spatial arrangement of bromine and fluorine substituents, critical for understanding steric and electronic effects .

- NMR spectroscopy :

- ¹H NMR : Absence of NH proton (D₂O exchange) confirms the 1H-indazole tautomer.

- ¹³C NMR : Carbonyl (C=O) resonance at ~165 ppm and aromatic carbons (100–150 ppm) verify ester and halogen positions .

- HRMS : Exact mass matching (e.g., [M+H]⁺ at m/z 287.09) confirms molecular formula .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer:

- Electronic effects : Fluorine’s strong electron-withdrawing nature activates the 4-position for nucleophilic substitution, while bromine at the 3-position acts as a leaving group in Pd-catalyzed couplings .

- Steric hindrance : Ortho-substituted fluorine may slow coupling rates; optimizing ligands (e.g., XPhos) and bases (K₃PO₄) improves yields .

- Case study : Substitution with aryl boronic acids under microwave irradiation (100°C, 30 min) achieves >80% yield for biaryl derivatives .

Q. What strategies address low reproducibility in synthesizing this compound derivatives?

- Methodological Answer: Common issues and solutions:

- Byproduct formation : Trace water in solvents hydrolyzes the methyl ester. Use molecular sieves or anhydrous conditions during esterification .

- Regioselectivity conflicts : Competing bromination at the 5-position occurs if stoichiometry is misbalanced. Monitor via TLC (1:1 hexane/ethyl acetate) and adjust Br₂ equivalents .

- Scale-up challenges : Replace column chromatography with fractional distillation for intermediates (e.g., indazole carboxylic acid) to reduce solvent waste .

Q. How can computational modeling predict the biological activity of derivatives?

- Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to targets like protein kinases. The fluorine atom’s electronegativity enhances hydrogen bonding with ATP-binding pockets .

- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values in enzyme inhibition assays. Bromine’s σₚ (~0.86) predicts enhanced hydrophobic interactions .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to prioritize synthesis targets .

Q. Data Contradiction Analysis

Q. Conflicting reports on the stability of the methyl ester group under basic conditions: How to resolve this?

- Methodological Answer:

- Contradiction : Some studies report ester hydrolysis at pH >10, while others note stability .

- Resolution :

pH-dependent kinetics : Conduct controlled hydrolysis experiments (pH 7–12, 25°C). LC-MS monitoring shows degradation >pH 10.5 due to hydroxide ion attack .

Protection strategies : Use tert-butyl esters for base-sensitive reactions, then cleave with TFA .

Q. Comparative Studies

Q. How does this compound compare to its 3-chloro-6-fluoro analog in biological assays?

- Methodological Answer:

- Synthetic accessibility : Bromine offers better leaving-group ability in cross-couplings vs. chlorine, reducing catalyst loading (5 mol% Pd vs. 10 mol%) .

- Bioactivity : Bromine’s larger van der Waals radius improves binding to hydrophobic enzyme pockets (e.g., 2x higher inhibition of COX-2 vs. chloro analog) .

Propiedades

IUPAC Name |

methyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPZPCOUWWHNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646371 | |

| Record name | Methyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-41-5 | |

| Record name | Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.